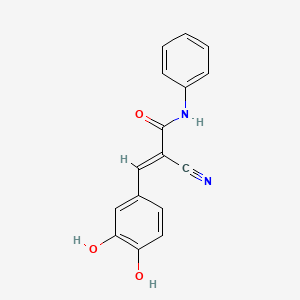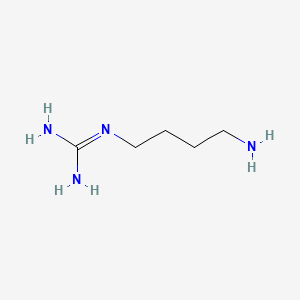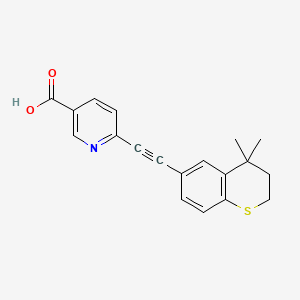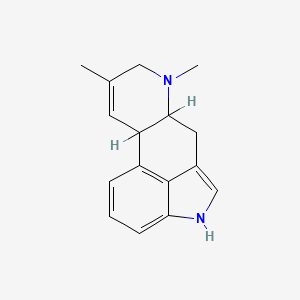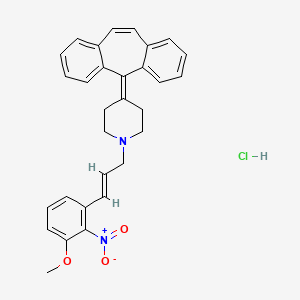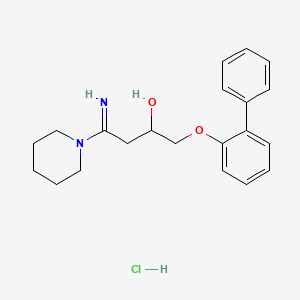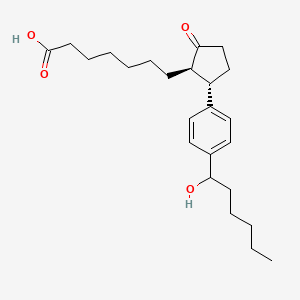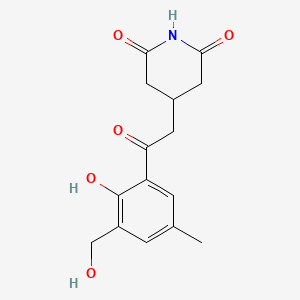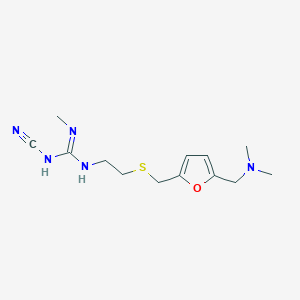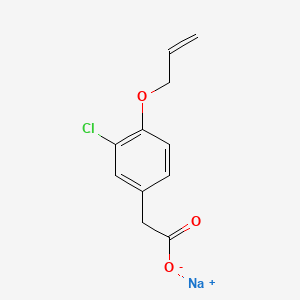
Alclofenac sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alclofenac sodium is an anti-inflammatory agent used in the treatment of rheumatoid arthritis.
Applications De Recherche Scientifique
1. Antifungal Properties
Alclofenac sodium, a non-steroidal anti-inflammatory drug, has demonstrated inhibitory effects on filamentation in Candida albicans. A study revealed that it effectively inhibits hypha formation in C. albicans, a critical factor in the pathogenicity of this fungus. This suggests potential applications in combined therapy with antifungals for Candida infections (Ghalehnoo et al., 2010).
2. Drug Release Optimization
Alclofenac sodium has been used as a model drug in research to optimize drug release methods. This includes the development of prolonged release systems for drugs like diclofenac sodium, indicating potential for improving drug delivery and patient compliance (Kincl et al., 2005).
3. Encapsulation and Controlled Release
Studies have explored the encapsulation of diclofenac sodium in sericin/alginate particles for controlled drug release. This approach aims to improve patient compliance and reduce side effects, showing potential for more effective drug delivery systems (Vidart et al., 2016).
4. Novel Drug Delivery Systems
Alclofenac sodium has been investigated for its potential in novel drug delivery systems. For example, pH-sensitive beads containing diclofenac sodium were developed for targeted delivery to the intestine, protecting against gastric mucosa damage (Fenyvesi et al., 2009).
5. Radioprotective Role
Research has indicated that diclofenac sodium, which is clinically used as an anti-inflammatory drug, may have a radioprotective role. This suggests its potential for protection against radiation-induced damage, expanding its applications beyond pain and inflammation management (Alok et al., 2013).
Propriétés
Numéro CAS |
24049-18-1 |
|---|---|
Nom du produit |
Alclofenac sodium |
Formule moléculaire |
C11H10ClNaO3 |
Poids moléculaire |
248.64 g/mol |
Nom IUPAC |
sodium;2-(3-chloro-4-prop-2-enoxyphenyl)acetate |
InChI |
InChI=1S/C11H11ClO3.Na/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14;/h2-4,6H,1,5,7H2,(H,13,14);/q;+1/p-1 |
Clé InChI |
JGTGZXFWDPQKBA-UHFFFAOYSA-M |
SMILES isomérique |
C=CCOC1=C(C=C(C=C1)CC(=O)[O-])Cl.[Na+] |
SMILES |
C=CCOC1=C(C=C(C=C1)CC(=O)[O-])Cl.[Na+] |
SMILES canonique |
C=CCOC1=C(C=C(C=C1)CC(=O)[O-])Cl.[Na+] |
Apparence |
Solid powder |
Autres numéros CAS |
24049-18-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Alclofenac sodium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



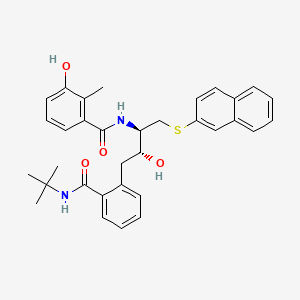
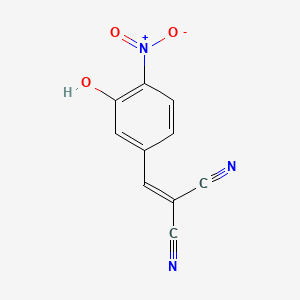
![2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664420.png)
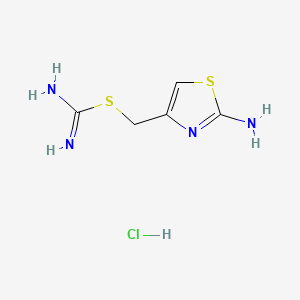
![5-(p-tolylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine](/img/structure/B1664425.png)
